molecular formula C12H15Cl2N B11867670 4-(4-Chlorobenzylidene)piperidine hydrochloride

4-(4-Chlorobenzylidene)piperidine hydrochloride

Cat. No.: B11867670
M. Wt: 244.16 g/mol
InChI Key: SYNWXWORFRFAIZ-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzylidene)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound this compound is characterized by the presence of a chlorobenzylidene group attached to the piperidine ring, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzylidene)piperidine hydrochloride typically involves the condensation of 4-chlorobenzaldehyde with piperidine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent,

Biological Activity

4-(4-Chlorobenzylidene)piperidine hydrochloride is a compound characterized by its unique structure, featuring a piperidine ring with a 4-chlorobenzylidene substituent. Its molecular formula is C12H16ClN·HCl. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and receptor interactions.

The hydrochloride form of 4-(4-Chlorobenzylidene)piperidine enhances its solubility and stability in aqueous solutions, making it suitable for various biological studies. The synthesis typically involves nucleophilic substitution reactions, which yield derivatives with varying biological activities.

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast, liver, and colon cancers. For instance, a series of derivatives related to this compound showed promising antiproliferative activity against multiple cancer types, suggesting potential as a therapeutic agent .

Table 1: Cytotoxicity of 4-(4-Chlorobenzylidene)piperidine Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15.2Induction of apoptosis via mitochondrial pathways
HUH7 (Liver)12.8Inhibition of cell cycle progression
HCT-116 (Colon)10.5Microtubule synthesis inhibition

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been linked to the activation of caspase pathways, which play a critical role in programmed cell death. For example, studies have shown that treatment with related compounds leads to the release of cytochrome c from mitochondria, activating caspases and resulting in apoptosis .
  • Cell Cycle Arrest : It has been observed that this compound can inhibit key cell cycle regulators, leading to G1/S phase arrest .
  • Inhibition of Angiogenesis : Similar piperidine derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its structural similarity to other piperidine derivatives allows for binding to dopamine and serotonin receptors .

Table 2: Binding Affinity of Related Compounds to Receptors

CompoundTarget ReceptorBinding Affinity (Ki)
4-(4-Chlorobenzylidene)piperidineD250 nM
4-(4-Fluorobenzoyl)piperidineD430 nM
1-(4-Chlorobenzhydryl)piperazine5-HT2A20 nM

Case Studies

Recent case studies have highlighted the efficacy of piperidine derivatives in preclinical models:

  • Study on MCF7 Cells : A study found that treatment with a derivative led to a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction .
  • In Vivo Tumor Models : Research conducted by the National Cancer Institute demonstrated that piperazine analogues could suppress tumor growth in small animal models, indicating their potential for clinical application .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in several therapeutic areas:

  • Antidepressant Activity : Preliminary studies suggest that 4-(4-Chlorobenzylidene)piperidine hydrochloride may possess antidepressant properties. Research indicates that it could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to established antidepressants. Animal studies have reported significant reductions in depressive-like behaviors upon administration of varying doses (10 mg/kg to 50 mg/kg) of the compound .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro tests against Staphylococcus aureus and Escherichia coli indicated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : Research has also highlighted its anti-inflammatory properties, showing a reduction in inflammatory responses in vitro. This suggests possible therapeutic applications in treating inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, making it useful for synthesizing related compounds with diverse biological activities. Its unique piperidine ring structure allows for modifications that can enhance its pharmacological properties.
  • Intermediate in Drug Development : As an intermediate, it plays a crucial role in the synthesis of other pharmaceutical agents, potentially leading to the discovery of novel therapeutic compounds.

Biological Research

The compound's interactions with biological targets are under investigation:

  • Receptor Binding Studies : Initial research suggests that it may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and inflammation. Understanding these interactions is vital for developing targeted therapies based on this compound.
  • Case Studies : Various studies have documented the biological effects of this compound. For example, a study demonstrated its ability to inhibit specific enzymes involved in metabolic processes, contributing to both antimicrobial and anti-inflammatory effects .

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylidene]piperidine;hydrochloride

InChI

InChI=1S/C12H14ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,9,14H,5-8H2;1H

InChI Key

SYNWXWORFRFAIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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